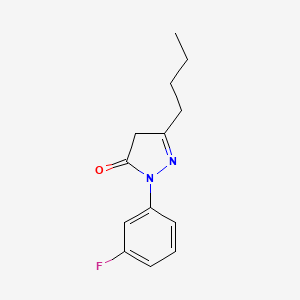

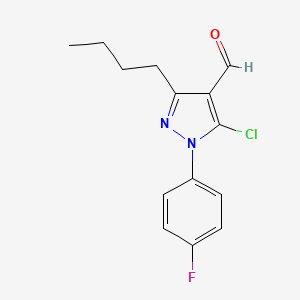

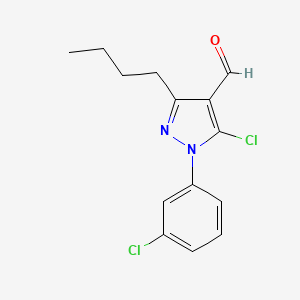

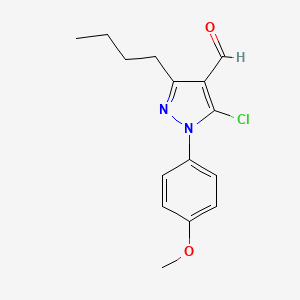

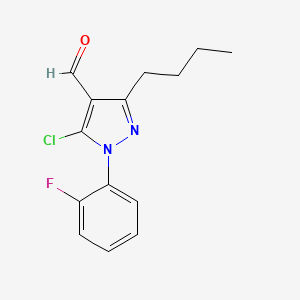

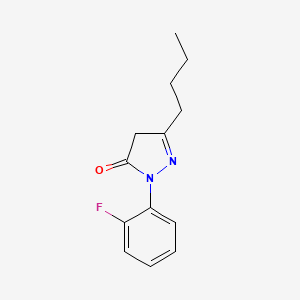

3-Butyl-5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Butyl-5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (3BCFPC) is a compound which has been studied for its potential in various scientific applications. It is a type of carbaldehyde, which is a derivative of carbonyl compounds. It is known for its stability and low toxicity, making it an attractive candidate for various lab experiments. 3BCFPC has been investigated for its use in various fields, including organic synthesis, medicinal chemistry, and biochemistry.

科学的研究の応用

Suzuki–Miyaura Cross-Coupling Reactions

This compound can serve as a precursor in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry. The pyrazole ring can act as a ligand, coordinating with palladium catalysts to facilitate the coupling process. This application is particularly valuable in the synthesis of complex pharmaceuticals and polymers .

Benzylic Functionalization

The benzylic position adjacent to the pyrazole ring is a prime site for various chemical transformations. This includes free radical bromination , nucleophilic substitution , and oxidation . Such reactions are fundamental in the modification of the compound to derive new molecules with potential pharmacological activities .

Kinase Inhibition for Cancer Therapy

Pyrazole derivatives have been identified as potent kinase inhibitors. This compound, with its unique structural features, could be investigated for its efficacy in inhibiting protein kinases, which play a crucial role in cancer cell proliferation. It holds promise for the development of new anticancer drugs .

Medicinal Chemistry and Drug Discovery

The pyrazole core of the compound is a common motif in medicinal chemistry. It can be utilized to create a diverse array of bioactive molecules. Its applications span from anti-inflammatory and analgesic agents to antiviral and anticancer compounds. The fluorophenyl group could enhance the compound’s ability to interact with various biological targets .

Agrochemistry

In agrochemical research, this compound could be used to synthesize new pesticides or herbicides. The pyrazole moiety is known for its role in plant growth regulation and pest control. Its modification could lead to the development of novel agrochemicals that are more effective and environmentally friendly .

Coordination Chemistry and Organometallic Chemistry

The compound’s structure allows it to act as a ligand in coordination complexes. It could be explored for its potential to stabilize transition metals in various oxidation states, which is beneficial for catalysis and material science applications. Additionally, its organometallic derivatives could be studied for their electronic and magnetic properties .

特性

IUPAC Name |

3-butyl-5-chloro-1-(2-fluorophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O/c1-2-3-7-12-10(9-19)14(15)18(17-12)13-8-5-4-6-11(13)16/h4-6,8-9H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUCZNPATGKCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

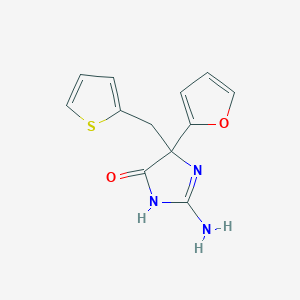

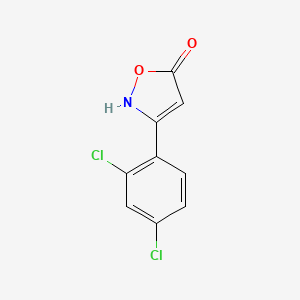

![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)

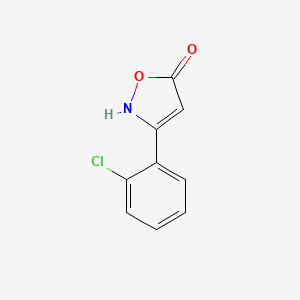

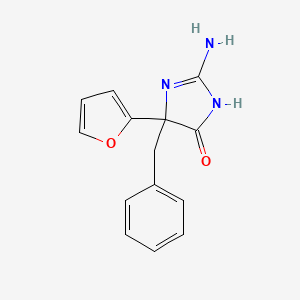

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)